molecular formula C22H22N4O2 B14936901 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

Katalognummer: B14936901
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: YYIQCGPRFIYVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Reagents: Pentyl bromide, base (e.g., KOH)

    Conditions: Solvent (e.g., ethanol), reflux

    Reaction: N-alkylation to introduce the pentyl chain

  • Step 3: Synthesis of Quinoline Moiety

      Reagents: Aniline, β-ketoester

      Conditions: Acidic medium, heating

      Reaction: Formation of quinoline ring

  • Step 4: Coupling Reaction

      Reagents: Benzimidazole derivative, quinoline derivative

      Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDC)

      Reaction: Formation of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

    Vorbereitungsmethoden

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, followed by the introduction of the pentyl chain. The quinoline moiety is then synthesized separately and coupled with the benzimidazole derivative under specific reaction conditions.

    • Step 1: Synthesis of Benzimidazole Moiety

        Reagents: o-phenylenediamine, carboxylic acid

        Conditions: Acidic medium, reflux

        Reaction: Formation of benzimidazole ring

    Analyse Chemischer Reaktionen

    Types of Reactions

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone.

      Reduction: The carboxamide group can be reduced to an amine.

      Substitution: The benzimidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

      Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.

    Major Products

      Oxidation: Formation of quinoline-4-one derivatives.

      Reduction: Formation of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-aminoquinoline derivatives.

      Substitution: Formation of various substituted benzimidazole and quinoline derivatives.

    Wissenschaftliche Forschungsanwendungen

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

      Chemistry: Used as a ligand in coordination chemistry and catalysis.

      Biology: Studied for its potential as an antimicrobial and antiviral agent.

      Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

      Industry: Used in the development of advanced materials, including polymers and nanomaterials.

    Wirkmechanismus

    The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA or proteins, while the quinoline moiety can intercalate into DNA or inhibit enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

    Vergleich Mit ähnlichen Verbindungen

    Similar Compounds

    • N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide
    • N-[5-(1H-benzimidazol-2-yl)pentyl]-2-chlorobenzamide
    • N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide

    Uniqueness

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

    Eigenschaften

    Molekularformel

    C22H22N4O2

    Molekulargewicht

    374.4 g/mol

    IUPAC-Name

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide

    InChI

    InChI=1S/C22H22N4O2/c27-21-15-8-3-4-9-17(15)24-14-16(21)22(28)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,28)(H,24,27)(H,25,26)

    InChI-Schlüssel

    YYIQCGPRFIYVSH-UHFFFAOYSA-N

    Kanonische SMILES

    C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

    Herkunft des Produkts

    United States

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.